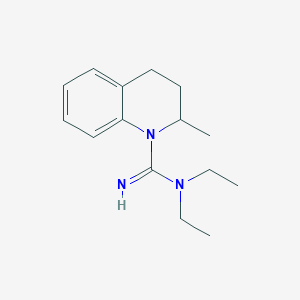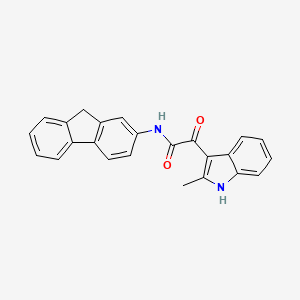
2H-Quinoline-1-carboxamidine, N,N-diethyl-2-methyl-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIETHYL-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXIMIDAMIDE is an organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXIMIDAMIDE typically involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the carboximidamide group: This step involves the reaction of the tetrahydroquinoline with an appropriate reagent such as cyanamide or its derivatives under controlled conditions.
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the carboximidamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted tetrahydroquinolines.
Scientific Research Applications
N,N-DIETHYL-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXIMIDAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXIMIDAMIDE involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the carboximidamide group.
N,N-Diethyl-2-methyl-1,2,3,4-tetrahydroquinoline: Similar structure but without the carboximidamide group.
N,N-Dimethyl-1,2-ethanediamine: A related compound with a different core structure.
Uniqueness: N,N-DIETHYL-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXIMIDAMIDE is unique due to the presence of both the tetrahydroquinoline core and the carboximidamide group, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C15H23N3 |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N,N-diethyl-2-methyl-3,4-dihydro-2H-quinoline-1-carboximidamide |
InChI |
InChI=1S/C15H23N3/c1-4-17(5-2)15(16)18-12(3)10-11-13-8-6-7-9-14(13)18/h6-9,12,16H,4-5,10-11H2,1-3H3 |
InChI Key |
UNMCBCZIHXWFEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=N)N1C(CCC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11494766.png)
![Cyclohex-2-enone, 5-(3-methoxyphenyl)-3-[(thiophen-2-ylmethyl)amino]-](/img/structure/B11494770.png)
![3-({[4-(Acetylamino)phenyl]carbonyl}amino)-3-(4-chlorophenyl)propanoic acid](/img/structure/B11494777.png)
![5-benzyl-1-(3-nitrophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one](/img/structure/B11494782.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B11494792.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11494800.png)

![4-cyano-3-methyl-N-[3-(trifluoromethyl)phenyl]pyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11494814.png)
![2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B11494821.png)

![4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11494827.png)
![1',5'-Dimethyl-8-nitro-6'-sulfanylidene-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4'-dione](/img/structure/B11494830.png)
![N-[2-(4-methoxyphenoxy)ethyl]-7a-methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B11494834.png)
![2-(3-methylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11494840.png)
